molecular formula C9H8N2O2S B399978 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide CAS No. 66206-63-1

2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide

Cat. No.: B399978
CAS No.: 66206-63-1
M. Wt: 208.24g/mol
InChI Key: UDENTXNRXWSOHZ-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide is a benzoxazole derivative offered for early-stage drug discovery and chemical biology research. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities and presence in various investigational compounds . Researchers value this core structure for its ability to interact with diverse biological targets, making benzoxazole-based molecules promising starting points for developing new therapeutic agents . As part of a collection of unique screening compounds, 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide is designed for use in hit identification and lead optimization studies. Researchers are responsible for conducting their own analysis to confirm the compound's identity and purity prior to use. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c10-8(12)5-14-9-11-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDENTXNRXWSOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Benzoxazole vs. Benzothiazole Derivatives

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide (): Replaces benzoxazole’s oxygen with sulfur in the heterocycle (benzothiazole). Exhibits crystallographic stability (R factor = 0.048), indicating a well-defined molecular conformation .
  • 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide (): Features a nitro group (-NO₂) on the phenyl ring, an electron-withdrawing group that may reduce solubility but improve binding to targets requiring charge interactions. Molecular weight: 329.33 g/mol; higher than non-nitrated analogs .

Substituent Variations on the Acetamide Nitrogen

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide ():
    • Methoxy groups (-OCH₃) enhance electron-donating effects, improving solubility and hydrogen-bonding capacity (Topological Polar Surface Area = 114 Ų) .

Pharmacological Activities

Antimicrobial and Antifungal Activity

  • Compound 47 (2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide) and Compound 48 (): Exhibit potent activity against gram-positive bacteria (e.g., Staphylococcus aureus), attributed to the sulfonyl-piperazine substituent’s ability to disrupt cell membrane integrity .
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide ():

    • A phenylethyl group on the acetamide nitrogen increases lipophilicity (molar mass = 328.45 g/mol), favoring activity against lipid-rich fungal membranes .

Anti-inflammatory and Anti-cancer Potential

  • Structural Insight: The benzoxazole-sulfanyl-acetamide scaffold may similarly interact with kinases or apoptosis pathways.

Physicochemical and Computational Properties

Compound (Reference) Molecular Weight (g/mol) Hydrogen Bond Acceptors logP (Predicted) Topological Polar Surface Area (Ų)
2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide ~309 (estimated) 5 ~2.1 ~85
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide 360.5 6 4.1 114
N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide 340.4 5 ~3.0 ~90
  • Key Trends :
    • Methoxy and nitro substituents increase molecular weight and polarity, impacting bioavailability.
    • Higher hydrogen bond acceptors correlate with improved solubility but may reduce membrane permeability .

Preparation Methods

Benzoxazole Ring Formation

The 1,3-benzoxazole core is typically synthesized via cyclization of 2-aminophenol derivatives. A common approach involves reacting 2-aminophenol with chloroacetyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). For example:

2-Aminophenol+ClCH2COClBase, DMF2-ChloroacetamidophenolΔ1,3-Benzoxazole-2-thiol\text{2-Aminophenol} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base, DMF}} \text{2-Chloroacetamidophenol} \xrightarrow{\Delta} \text{1,3-Benzoxazole-2-thiol}

Cyclodehydration agents like polyphosphoric acid (PPA) or Eaton’s reagent are often employed to facilitate ring closure under reflux conditions.

Thioether Linkage Formation

The sulfanylacetamide moiety is introduced via nucleophilic substitution. Benzoxazole-2-thiol reacts with chloroacetamide in a polar aprotic solvent (e.g., dimethylformamide, DMF) under basic conditions:

1,3-Benzoxazole-2-thiol+ClCH2CONH2KOH, DMF2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide\text{1,3-Benzoxazole-2-thiol} + \text{ClCH}2\text{CONH}2 \xrightarrow{\text{KOH, DMF}} \text{2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide}

The reaction proceeds via deprotonation of the thiol group to form a thiolate ion, which attacks the electrophilic carbon of chloroacetamide.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts yield. Comparative studies show that DMF with K₂CO₃ achieves higher yields (~75%) compared to tetrahydrofuran (THF, ~60%) due to better solubility of intermediates. Strong bases like NaOH may lead to hydrolysis of the acetamide group, reducing efficiency.

Temperature and Time

Optimal conditions involve refluxing at 80–100°C for 6–8 hours. Prolonged heating (>12 hours) promotes side reactions, such as oxidation of the thioether to sulfoxide.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, benzoxazole-H), 7.89–7.45 (m, 4H, aromatic-H), 4.32 (s, 2H, CH₂), 2.11 (s, 2H, NH₂).

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds reveals planar benzoxazole rings with dihedral angles <10° relative to the acetamide group, confirming minimal steric strain.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclization + SN27298High regioselectivityRequires anhydrous conditions
One-pot synthesis6595Reduced purification stepsLower yield due to side reactions
Microwave-assisted8099Faster reaction time (2 hours)Specialized equipment required

Challenges and Mitigation Strategies

Side Reactions

  • Oxidation : Thioether oxidation is minimized using inert atmospheres (N₂/Ar) and antioxidants like ascorbic acid.

  • Hydrolysis : Acid-sensitive intermediates require pH control (pH 6–7) during aqueous workups.

Scalability Issues

Pilot-scale studies highlight clogging in continuous flow systems due to precipitate formation. Switching to ethanol-water mixtures (3:1) improves solubility and process robustness .

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